molecular formula C6H6INO B185291 3-Hydroxy-2-iodo-6-methylpyridine CAS No. 23003-30-7

3-Hydroxy-2-iodo-6-methylpyridine

Cat. No. B185291
Key on ui cas rn: 23003-30-7
M. Wt: 235.02 g/mol
InChI Key: HRZOWBGCOJWHDY-UHFFFAOYSA-N
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Patent
US08088924B2

Procedure details

Sodium carbonate (68.0 g) and water (810 mL) were added to 5-hydroxy-2-methylpyridine (1-014-01) (36.11 g), and the reaction mixture was stirred at room temperature, dissolved. To the reaction mixture was added dropwise a solution of iodine (117 g) and potassium iodide (117 g) in water (810 mL) for 35 min. The resulting pink-yellow crystal was filtered and dried under reduced pressure to give 2-iodo-3-hydroxy-6-methylpyridine (2-014-01) (34.1 g, 43.9%, m.p. 187-190° C.)
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
36.11 g
Type
reactant
Reaction Step One
Name
Quantity
810 mL
Type
solvent
Reaction Step One
Quantity
117 g
Type
reactant
Reaction Step Two
Quantity
117 g
Type
reactant
Reaction Step Two
Name
Quantity
810 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Na+].[Na+].[OH:7][C:8]1[CH:9]=[CH:10][C:11]([CH3:14])=[N:12][CH:13]=1.[I:15]I.[I-].[K+]>O>[I:15][C:13]1[C:8]([OH:7])=[CH:9][CH:10]=[C:11]([CH3:14])[N:12]=1 |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
68 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
36.11 g
Type
reactant
Smiles
OC=1C=CC(=NC1)C
Name
Quantity
810 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
117 g
Type
reactant
Smiles
II
Name
Quantity
117 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
810 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
FILTRATION
Type
FILTRATION
Details
The resulting pink-yellow crystal was filtered
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
IC1=NC(=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 34.1 g
YIELD: PERCENTYIELD 43.9%
YIELD: CALCULATEDPERCENTYIELD 43.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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